molecular formula C13H16N6 B1218409 Paragracine CAS No. 57695-32-6

Paragracine

カタログ番号: B1218409
CAS番号: 57695-32-6
分子量: 256.31 g/mol
InChIキー: CXHKQUKWIWQJDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Paragracine is a natural product found in Parazoanthus axinellae, Epizoanthus, and other organisms with data available.

Q & A

Basic Research Questions

Q. How can researchers confirm the purity of Paragracine for baseline experimental validation?

  • Methodological Answer : Use orthogonal analytical techniques (e.g., HPLC, NMR, mass spectrometry) to cross-validate purity. Ensure chromatographic peaks align with reference standards, and integrate quantitative metrics (e.g., ≥95% purity threshold) as per NIH guidelines for preclinical reporting . For novel batches, include detailed protocols for solvent removal, crystallization, and lyophilization in supplementary materials to ensure reproducibility .

Q. What experimental design principles should guide initial pharmacological profiling of this compound?

  • Methodological Answer : Adopt a dose-response framework with appropriate controls (e.g., vehicle, positive/negative controls) to isolate this compound-specific effects. Include biological replicates (n ≥ 3) and power analysis to determine sample size. Predefine success metrics (e.g., IC50, EC50) in the study protocol to avoid post hoc data manipulation .

Q. How should researchers select in vitro models to assess this compound’s bioactivity?

  • Methodological Answer : Prioritize cell lines with validated relevance to the target pathway (e.g., cancer: NCI-60 panel; neurobiology: primary neuronal cultures). Include cytotoxicity assays (e.g., MTT, LDH release) to differentiate therapeutic efficacy from nonspecific toxicity. Document passage numbers, culture conditions, and authentication certificates to mitigate batch variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., assay sensitivity, buffer composition). Use CRISPR/Cas9 knockout models to validate target engagement. Apply Bayesian statistics to quantify uncertainty in contradictory results and prioritize follow-up experiments .

Q. What strategies optimize this compound’s synthetic yield while maintaining stereochemical integrity?

  • Methodological Answer : Employ Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading, solvent polarity). Monitor enantiomeric excess via chiral HPLC and correlate with kinetic data. Publish full synthetic protocols (including failed attempts) in supplementary materials to aid reproducibility .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

  • Methodological Answer : Use compartmental modeling to link plasma concentration-time profiles (e.g., AUC, Cmax) with efficacy endpoints (e.g., tumor volume reduction). Include tissue distribution studies and metabolite profiling. Adhere to ARRIVE guidelines for animal reporting, specifying strain, sex, and housing conditions .

Q. What computational approaches validate this compound’s target binding in silico?

  • Methodological Answer : Perform molecular dynamics simulations with force fields (e.g., AMBER, CHARMM) to assess binding stability. Cross-validate docking results (AutoDock Vina, Schrödinger) with mutagenesis data. Publish raw trajectory files and scoring matrices in open repositories for peer validation .

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity data?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles during synthesis. Use multivariate analysis (PCA, PLS) to correlate physicochemical properties (e.g., particle size, polymorphism) with bioactivity. Archive batch records and raw spectra for retrospective audits .

Q. Methodological Best Practices

  • Data Transparency : Share raw datasets, code, and experimental protocols in public repositories (e.g., Zenodo, GitHub) to comply with NIH and journal standards .
  • Statistical Rigor : Pre-register hypotheses and analysis plans to avoid p-hacking. Use mixed-effects models for hierarchical data (e.g., multi-center studies) .
  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for all outputs. Include step-by-step video protocols for complex assays (e.g., patch-clamp, in vivo imaging) .

特性

CAS番号

57695-32-6

分子式

C13H16N6

分子量

256.31 g/mol

IUPAC名

4-N,12-N,12-N,7-tetramethyl-3,5,11,13-tetrazatricyclo[8.3.0.02,6]trideca-1(10),2,4,6,8,12-hexaene-4,12-diamine

InChI

InChI=1S/C13H16N6/c1-7-5-6-8-10(18-13(15-8)19(3)4)11-9(7)16-12(14-2)17-11/h5-6H,1-4H3,(H,15,18)(H,14,16,17)

InChIキー

CXHKQUKWIWQJDW-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=N2)NC)C3=C(C=C1)NC(=N3)N(C)C

正規SMILES

CC1=C2C(=NC(=N2)NC)C3=C(C=C1)NC(=N3)N(C)C

Key on ui other cas no.

57695-32-6

同義語

2-(dimethylamino)-8-(methylamino)-6-methyl-1,3,7,9-tetraazacyclopent(e)azulene
paragracine

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methyl-3-methylsulfonyl-1,2,4-oxadiazole
5-Methyl-3-methylsulfonyl-1,2,4-oxadiazole
Paragracine
5-Methyl-3-methylsulfonyl-1,2,4-oxadiazole
5-Methyl-3-methylsulfonyl-1,2,4-oxadiazole
Paragracine
5-Methyl-3-methylsulfonyl-1,2,4-oxadiazole
5-Methyl-3-methylsulfonyl-1,2,4-oxadiazole
Paragracine
5-Methyl-3-methylsulfonyl-1,2,4-oxadiazole
5-Methyl-3-methylsulfonyl-1,2,4-oxadiazole
Paragracine
5-Methyl-3-methylsulfonyl-1,2,4-oxadiazole
5-Methyl-3-methylsulfonyl-1,2,4-oxadiazole
Paragracine
5-Methyl-3-methylsulfonyl-1,2,4-oxadiazole
Paragracine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。